molecular formula C10H13FO2S B2389354 4-Tert-butylbenzene-1-sulfonyl fluoride CAS No. 1092278-50-6

4-Tert-butylbenzene-1-sulfonyl fluoride

Cat. No.: B2389354
CAS No.: 1092278-50-6
M. Wt: 216.27
InChI Key: YMGHXAOUCWPSDV-UHFFFAOYSA-N
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Description

4-Tert-butylbenzene-1-sulfonyl fluoride is a sulfonate compound with the molecular formula C10H13FO2S and a molecular weight of 216.27 g/mol. It is a colorless liquid that is soluble in organic solvents and has been of interest to scientists for its potential use in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylbenzene-1-sulfonyl fluoride typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a fluoride source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common fluoride sources include potassium fluoride or cesium fluoride, and the reaction is often conducted in an aprotic solvent such as acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between 4-tert-butylbenzenesulfonyl chloride and a fluoride source, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic aromatic substitution: The tert-butyl group on the benzene ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, with reactions typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

Major Products

    Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic aromatic substitution: Products include nitro, halogenated, and sulfonated derivatives of 4-tert-butylbenzene.

Scientific Research Applications

4-Tert-butylbenzene-1-sulfonyl fluoride has several scientific research applications:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for potential use in drug development as a pharmacophore for enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Tert-butylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness

4-Tert-butylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonic acid analogs. The sulfonyl fluoride group is less reactive towards hydrolysis, making it more stable under aqueous conditions .

Properties

IUPAC Name

4-tert-butylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGHXAOUCWPSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092278-50-6
Record name 1092278-50-6
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